9(10H)-Anthracenone, 1,8-bis(acetyloxy)-

CAS No.: 38165-75-2

Cat. No.: VC16971492

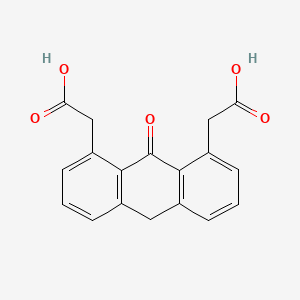

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38165-75-2 |

|---|---|

| Molecular Formula | C18H14O5 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 2-[8-(carboxymethyl)-9-oxo-10H-anthracen-1-yl]acetic acid |

| Standard InChI | InChI=1S/C18H14O5/c19-14(20)8-12-5-1-3-10-7-11-4-2-6-13(9-15(21)22)17(11)18(23)16(10)12/h1-6H,7-9H2,(H,19,20)(H,21,22) |

| Standard InChI Key | KPCFDDJXJDHKNH-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C(=CC=C2)CC(=O)O)C(=O)C3=C1C=CC=C3CC(=O)O |

Introduction

Synthesis and Production Pathways

The synthesis of 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- likely involves the acetylation of a dihydroxyanthracenone precursor. A plausible route begins with 1,8-dihydroxy-9(10H)-anthracenone, which undergoes esterification with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This method aligns with established protocols for introducing acetyloxy groups into phenolic compounds .

Support for this hypothesis comes from related work by Gao et al., who demonstrated the accessibility of anthracenone derivatives for further functionalization . In their study, 9(10H)-anthracenone served as a starting material for synthesizing 10-benzyl-9,10-dihydroanthracen-9-ols, which subsequently underwent acid-catalyzed cyclization to form homotriptycenes. Although the target compound in Gao et al.’s work differs structurally, the methodology underscores the versatility of anthracenone derivatives in organic synthesis. The acetyloxy groups in 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- could similarly facilitate further transformations, such as nucleophilic substitutions or cycloadditions, by modulating electronic effects on the aromatic system.

Future Perspectives and Research Directions

Future research on 9(10H)-Anthracenone, 1,8-bis(acetyloxy)- could explore several avenues:

-

Synthetic Applications: Investigating its use as a building block for synthesizing polycyclic aromatic hydrocarbons (PAHs) or supramolecular architectures.

-

Photophysical Studies: Characterizing its absorption and emission properties to assess suitability in organic electronics or sensors.

-

Biological Activity Screening: Evaluating potential pharmacological properties, given the bioactivity of some anthracene derivatives.

-

Catalysis: Exploring its role as a ligand or catalyst in transition metal-mediated reactions.

Collaborative efforts between synthetic chemists and materials scientists will be essential to unlock the full potential of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume